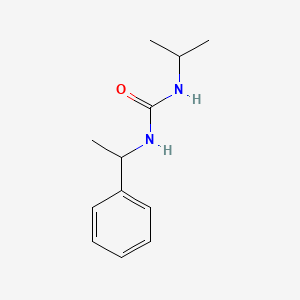
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol, also known as PDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has also been shown to interact with various proteins, such as the NMDA receptor and the dopamine transporter, which may contribute to its physiological effects.
Biochemical and Physiological Effects
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, the modulation of oxidative stress, and the regulation of neurotransmitter release. 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol in lab experiments is its specificity, as it has been shown to interact with specific proteins and signaling pathways. However, one of the limitations of using 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models. Additionally, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders, which warrant further investigation.
Métodos De Síntesis
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-2-aminopyrimidine with various reagents, such as ethyl glyoxylate and sodium borohydride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. In biochemistry, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been used as a tool to study the interactions between proteins and small molecules. In neuroscience, 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, making it a potential candidate for the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-3-7(2)12-10(11-6)13-4-8(14)9(15)5-13/h3,8-9,14-15H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMVARVKKBDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C(C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-3,4-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)

![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)





